molecular formula C20H22FN5O3 B2380386 2-(2-Fluorophenoxy)-1-(3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)ethanone CAS No. 1351613-77-8

2-(2-Fluorophenoxy)-1-(3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)ethanone

Cat. No.: B2380386
CAS No.: 1351613-77-8
M. Wt: 399.426
InChI Key: GBXNFEPMXDIDCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Fluorophenoxy)-1-(3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)ethanone is a complex organic compound that features a combination of fluorophenoxy, pyrimidinyl, piperazine, and azetidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenoxy)-1-(3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)ethanone typically involves multiple steps:

    Formation of the Fluorophenoxy Intermediate: The initial step involves the reaction of 2-fluorophenol with an appropriate alkylating agent to form the 2-fluorophenoxy intermediate.

    Synthesis of the Azetidinyl Intermediate: Concurrently, the azetidinyl intermediate is synthesized by reacting azetidine with a suitable carbonyl compound.

    Coupling Reaction: The fluorophenoxy intermediate is then coupled with the azetidinyl intermediate in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

    Piperazine and Pyrimidine Addition: The final step involves the addition of the piperazine and pyrimidine groups through a series of nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as high-performance liquid chromatography (HPLC), and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and azetidinyl moieties.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: Nucleophilic substitution reactions are common, especially involving the fluorophenoxy and pyrimidine groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Conditions often involve the use of bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents.

Major Products

    Oxidation: Products include oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced forms with hydroxyl groups replacing carbonyl groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Fluorophenoxy)-1-(3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)ethanone has several research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in targeting neurological and psychiatric disorders.

    Biological Studies: Used in studies to understand its interaction with specific enzymes and receptors.

    Chemical Biology: Employed as a probe to study cellular pathways and mechanisms.

    Pharmaceutical Development: Explored for its efficacy and safety in preclinical trials.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as neurotransmitter receptors or enzymes involved in metabolic pathways. The piperazine and pyrimidine groups are crucial for binding to these targets, while the fluorophenoxy and azetidinyl moieties enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenoxy)-1-(3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)ethanone
  • 2-(2-Bromophenoxy)-1-(3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)ethanone

Uniqueness

Compared to its analogs, 2-(2-Fluorophenoxy)-1-(3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)ethanone offers unique properties such as enhanced metabolic stability and improved binding affinity due to the presence of the fluorine atom. This makes it a more promising candidate for drug development.

Properties

IUPAC Name

2-(2-fluorophenoxy)-1-[3-(4-pyrimidin-2-ylpiperazine-1-carbonyl)azetidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN5O3/c21-16-4-1-2-5-17(16)29-14-18(27)26-12-15(13-26)19(28)24-8-10-25(11-9-24)20-22-6-3-7-23-20/h1-7,15H,8-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBXNFEPMXDIDCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)C3CN(C3)C(=O)COC4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.